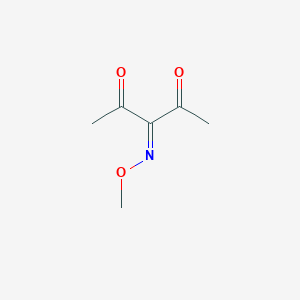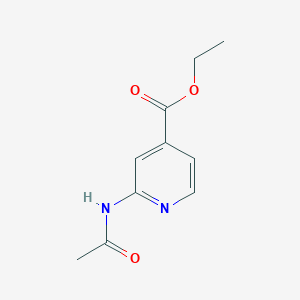
N-(2'-FLUORO)ETHYL-4-TERT-BUTOXYCARBONYLAMINOPIPERIDINE
Übersicht
Beschreibung
N-(2'-FLUORO)ETHYL-4-TERT-BUTOXYCARBONYLAMINOPIPERIDINE is a chemical compound with a unique structure that includes a piperidine ring substituted with a fluoroethyl group and a tert-butyl carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with fluoroethyl reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2'-FLUORO)ETHYL-4-TERT-BUTOXYCARBONYLAMINOPIPERIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a building block in the design of bioactive molecules. Its piperidine ring is a common motif in many natural products and pharmaceuticals, making it a valuable scaffold for drug discovery.
Medicine
In medicinal chemistry, tert-butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate is explored for its potential therapeutic applications. It may serve as a precursor to compounds with activity against various diseases, including neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer synthesis and catalysis.
Wirkmechanismus
The mechanism of action of tert-butyl (1-(2-fluoroethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The piperidine ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl piperidin-4-ylcarbamate: Similar structure but lacks the fluoroethyl group.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Contains an aminomethylphenyl group instead of a fluoroethyl group.
Uniqueness
N-(2'-FLUORO)ETHYL-4-TERT-BUTOXYCARBONYLAMINOPIPERIDINE is unique due to the presence of the fluoroethyl group, which can significantly alter its chemical and biological properties. This modification can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various research applications .
Eigenschaften
Molekularformel |
C12H23FN2O2 |
|---|---|
Molekulargewicht |
246.32 g/mol |
IUPAC-Name |
tert-butyl N-[1-(2-fluoroethyl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C12H23FN2O2/c1-12(2,3)17-11(16)14-10-4-7-15(8-5-10)9-6-13/h10H,4-9H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
HEMJKTGSESHVQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CCF |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
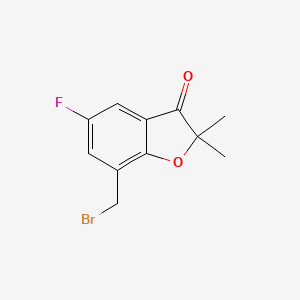
![(5R)-5-[(4-phenylphenyl)methyl]pyrrolidin-2-one](/img/structure/B8757311.png)
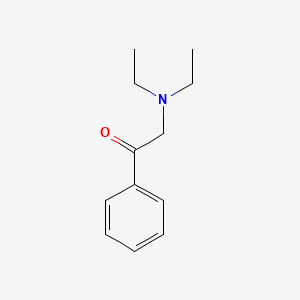
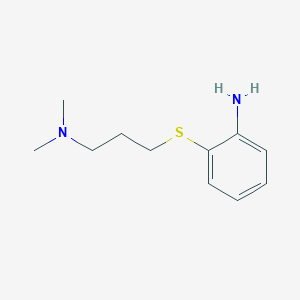
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro-5-phenyl-1-(phenylsulfonyl)-](/img/structure/B8757325.png)
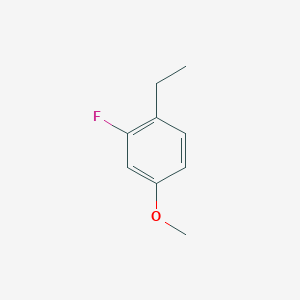

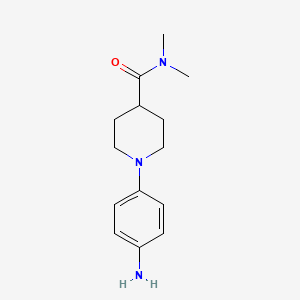
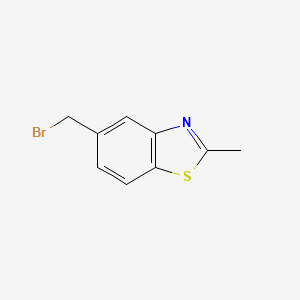
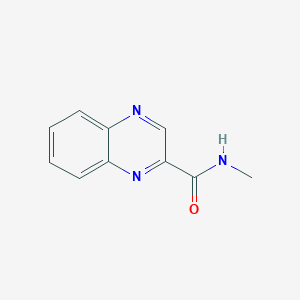
![N-(3,5-dimethylbenzo[d]isoxazol-6-yl)acetamide](/img/structure/B8757386.png)
